CLR01 sodium
Description
Properties
CAS No. |
1338489-62-5 |
|---|---|
Molecular Formula |
C42H30Na2O8P2 |
Molecular Weight |
770.6211 |
IUPAC Name |
5,22:7,20:9,18:11,16-Tetramethanononacene-8,19-diol, 5,7,9,11,16,18,20,22-octahydro-, 8,19-bis(dihydrogen phosphate), sodium salt (1:2), (5R,7R,9S,11S,16R,18R,20S,22S)-rel |
InChI |
InChI=1S/C42H32O8P2.2Na/c43-51(44,45)49-41-37-33-15-34(30-12-26-22-9-21(25(26)11-29(30)33)17-5-1-2-6-18(17)22)38(37)42(50-52(46,47)48)40-36-16-35(39(40)41)31-13-27-23-10-24(28(27)14-32(31)36)20-8-4-3-7-19(20)23;;/h1-8,11-14,21-24,33-36H,9-10,15-16H2,(H2,43,44,45)(H2,46,47,48);;/q;2*+1/p-2/t21-,22+,23+,24-,33-,34+,35+,36-;; |
InChI Key |
YPPGAIFJDIXHFC-ABTKLHCTSA-L |
SMILES |
[H][C@]1(C2)C3=CC([C@]4([H])C5=C(OP(O)([O-])=O)C([C@]6([H])C7=CC([C@]8([H])C9=CC=CC=C9[C@@]%10([H])C8)=C%10C=C7[C@@]%11([H])C6)=C%11C(OP(O)([O-])=O)=C5[C@@]%12([H])C4)=C%12C=C3[C@]2([H])C%13=C1C=CC=C%13.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLR01; CLR-01; CLR 01; |
Origin of Product |
United States |
Supramolecular Design Principles and Synthetic Methodologies of Clr01 Sodium
Rational Design of the Molecular Tweezer Scaffold for Host-Guest Recognition
The architecture of CLR01 is the result of a rational design process intended to create a water-soluble, belt-shaped supramolecular ligand for specific biological targets. frontiersin.orgfrontiersin.org The fundamental structure is that of a "molecular tweezer," characterized by a well-defined, rigid, and open cavity. frontiersin.orgucla.edu This cavity is formed by a central hydroquinone (B1673460) spacer flanked by curved aromatic sidewalls derived from norbornadiene and benzene (B151609) rings. frontiersin.orgacs.orgrsc.org This arrangement creates an electron-rich, hydrophobic inner concave surface. frontiersin.orgmdpi.com
A key feature of the CLR01 scaffold is the incorporation of two rotatable phosphonate (B1237965) groups at the tips of the tweezer arms. frontiersin.orgnih.gov At physiological pH, these groups are negatively charged, conferring water solubility and providing crucial electrostatic interaction sites for binding positively charged guests. mdpi.comnih.gov The combination of the hydrophobic cavity and the anionic phosphate (B84403) "tips" makes CLR01 a sophisticated host molecule for specific guest recognition. frontiersin.org
The design can be described as a "Janus-type" scaffold, presenting two distinct recognition surfaces. acs.orgnih.gov The inner cavity is tailored to accommodate and bind specific amino acid side chains through a combination of forces. acs.orgnih.gov Simultaneously, the convex, apolar aromatic exterior of the tweezer can engage in hydrophobic interactions with clefts on a target protein's surface, potentially influencing protein-protein interactions. acs.orgnih.gov This dual-functionality is a deliberate element of its design, allowing for complex and potentially modulatory interactions within a biological environment. acs.org
Targeted Binding Motifs: Principles of Lysine (B10760008) and Arginine Side Chain Complexation
CLR01 was specifically engineered to recognize and bind the side chains of basic amino acids, namely lysine and arginine. acs.orgrsc.org This selectivity is achieved through a unique binding mode that leverages multiple, cooperative non-covalent interactions. The primary binding event involves the guest amino acid side chain threading through the tweezer's cavity. acs.orgnih.gov
The key interactions governing this complexation are:
Electrostatic Interactions and Salt Bridge Formation: The positively charged ε-ammonium group of a lysine side chain or the δ-guanidinium group of an arginine side chain forms a strong electrostatic interaction and a salt bridge with the negatively charged hydrogen phosphate anion of the tweezer. acs.orgmdpi.comnih.gov This is a dominant force that "locks" the guest into the binding pocket.
Hydrophobic Interactions: The aliphatic hydrocarbon portion of the lysine or arginine side chain fits snugly within the hydrophobic cavity of the tweezer, leading to favorable van der Waals interactions and the release of ordered water molecules. frontiersin.orgfrontiersin.org
Cation-π Interactions: The positively charged headgroup of the guest amino acid is enveloped by the electron-rich aromatic surfaces of the tweezer's cavity, resulting in stabilizing cation-π interactions. acs.org
This multi-point recognition ensures that no other amino acid residues are accommodated within the well-defined cavity. acs.orgnih.gov While CLR01 binds both lysine and arginine, studies suggest it can form a more stable inclusion complex with lysine. frontiersin.orgnih.gov The binding affinity for these residues is typically in the moderate micromolar range, allowing for reversible complexation. rsc.org The accessibility of the lysine or arginine residue on a protein surface is a critical factor determining whether binding will occur. rsc.orgmdpi.com In unfolded peptides, nearly every basic residue may be a target, whereas on folded protein surfaces, only sterically accessible residues can be complexed. acs.orgrsc.org
| Target | Method | Finding | Reference |
|---|---|---|---|
| Lysine/Arginine Residues (General) | Various | Moderate reversible affinity with a dissociation constant (Kd) in the range of 10–30 μM. | rsc.org |
| Cdc25C Peptide (R208) | NMR & Fluorescence Titration | Binding affinity (Kd) of 30 μM. | acs.org |
| 14-3-3ζ / Cdc25CpS216 Complex | Isothermal Titration Calorimetry (ITC) | CLR01 addition decreased the Kd from 5.16 μM to 2.06 μM, indicating a 2-3 fold stabilization of the protein-peptide complex. | acs.org |
| 14-3-3σ (K214) | Molecular Dynamics (Metadynamics) | Calculated binding free energy of -10.5 kcal/mol. | frontiersin.orgnih.gov |
| 14-3-3σ (K214) | Molecular Dynamics (MM/GBSA) | Calculated binding free energy of approximately -2.5 kcal/mol. | frontiersin.orgnih.gov |
| KLVFF Peptide (Nucleation site of Aβ) | NMR & Fluorescence Titration | Binding affinity (Kd) of 10 μM for the N-terminal lysine. | frontiersin.org |
Synthetic Approaches and Chemical Characterization Methods (General)
The synthesis of CLR01 is a multi-step process that begins with a commercially available or readily prepared starting material, such as an acetylated hydroquinone centerpiece. rsc.org The process involves the construction of the rigid, curved sidewalls and the subsequent introduction of the phosphate groups. The final product is typically purified as its sodium salt to enhance its stability and solubility in aqueous media for biological studies. nih.govresearchgate.net
A variety of analytical and biophysical techniques are employed to confirm the structure of CLR01 and to characterize its interactions with guest molecules. These methods provide crucial information on the compound's identity, purity, and mechanism of action at a molecular level.
| Method | Purpose | Reference |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of the tweezer and observation of chemical shifts upon host-guest complex formation. | mdpi.comfrontiersin.orgnih.gov |
| Mass Spectrometry (e.g., ESI-ECD-MS) | Confirmation of molecular weight and elucidation of binding sites and stoichiometry of protein-CLR01 complexes. | rsc.orgfrontiersin.orgacs.org |
| X-ray Crystallography | Determination of the precise three-dimensional structure of CLR01 when co-crystallized with a target protein. | acs.orgmdpi.com |
| Isothermal Titration Calorimetry (ITC) | Measurement of thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). | acs.orgfrontiersin.org |
| Fluorescence Spectroscopy/Polarization | Monitoring binding events by observing changes in the intrinsic fluorescence of the tweezer or a labeled guest molecule. | acs.orgfrontiersin.org |
| Elemental Analysis | Verification of the elemental composition (C, H, Na, O, P) of the synthesized compound. | medkoo.commdpi.com |
| Computational Modeling (MD, QM/MM) | Simulation of the binding process, calculation of binding free energies, and visualization of molecular interactions. | frontiersin.orgfrontiersin.orgacs.org |
Molecular Mechanism of Action of Clr01 Sodium
Binding Interactions with Amino Acid Residues and Protein Substrates
The inhibitory action of CLR01 is rooted in its specific, yet labile, binding to particular amino acid residues that are frequently involved in the nucleation and elongation of protein aggregates. mit.edunih.gov
CLR01 was specifically designed as a supramolecular ligand to recognize and bind the side chains of basic amino acids. nih.govelifesciences.org Extensive research has demonstrated that CLR01 preferentially binds to lysine (B10760008) (Lys) residues and, with a lower affinity (approximately 10-fold less), to arginine (Arg) residues. ahajournals.orgelifesciences.org This specificity arises from a unique binding mechanism known as inclusion complexation. The tweezer's torus-shaped, hydrophobic cavity accommodates the aliphatic portion of the lysine or arginine side chain, while its anionic phosphate (B84403) groups form a tight ion pair or salt bridge with the cationic ammonium (B1175870) or guanidinium (B1211019) headgroup of the guest amino acid. frontiersin.orgelifesciences.orgrsc.org No other amino acids have been found to fit the steric and electrostatic requirements for this "threading" mechanism. nih.govelifesciences.org
This binding is a reversible and kinetically fast process, characterized by a high on-off rate. frontiersin.orgnih.gov The affinity for lysine is in the low micromolar range. ahajournals.orgnih.gov For instance, studies with small peptides revealed a dissociation constant (Kd) of approximately 10 µM for lysine. frontiersin.orgelifesciences.org This labile binding is crucial to its mechanism, as it allows CLR01 to interfere with the weak, non-covalent forces that mediate abnormal protein assembly without permanently altering the target protein. nih.gov
Mass spectrometry and nuclear magnetic resonance (NMR) studies have confirmed the binding of CLR01 to lysine residues on various amyloidogenic proteins at the earliest stages of assembly, including on the monomeric form. mit.edunih.govmit.edu While CLR01 primarily targets lysine and arginine, one crystallographic study observed it binding to a methionine residue, suggesting that the protein's local environment can occasionally facilitate alternative interactions. mdpi.com
| Protein Target | Binding Site(s) | Observed Effect | Reference |
|---|---|---|---|
| Amyloid β (Aβ) | Lysine residues (e.g., Lys16) | Inhibition of oligomerization and fibril formation | mit.eduacs.org |
| Ataxin-3 (Atx3) | Lysine residue (K128) in the Josephin domain | Delay of amyloid fibril formation | biorxiv.org |
| α-Synuclein | N-terminal region lysine residues | Inhibition of aggregation and fibril disassembly | mdpi.comacs.org |
| Tau | Repeat domain | Inhibition of aggregation | nih.gov |
| Superoxide (B77818) Dismutase 1 (SOD1) | Lysine residues (K61, K92) | Increased folding stability | osti.gov |
| 14-3-3ζ | Exposed lysine/arginine residues (e.g., R208 of a peptide partner) | Stabilization of a protein-peptide complex | nih.gov |
The binding of CLR01 to its target residues is a synergistic effect of both hydrophobic and electrostatic interactions. ahajournals.orgmit.edumit.edu These are the same types of non-covalent forces that are critical for the abnormal self-assembly of most amyloidogenic proteins. ahajournals.orgoup.com This allows CLR01 to act as a competitive inhibitor of the aggregation process. ahajournals.org
The structure of CLR01 is key to this dual interaction. The electron-rich, concave interior of the tweezer forms a hydrophobic cavity that envelops the nonpolar alkyl chain of the lysine side chain. acs.orgfrontiersin.org Concurrently, the negatively charged phosphate groups on the tweezer's exterior form strong electrostatic interactions, specifically salt bridges, with the positively charged terminal group of the lysine or arginine side chain. frontiersin.orgfrontiersin.org By engaging key lysine residues through this combination of forces, CLR01 effectively "shields" them, disrupting both the electrostatic and hydrophobic contacts between protein monomers that are necessary for aggregation. mit.eduresearchgate.net
Preferential Lysine and Arginine Side Chain Inclusion Complexation
Impact on Protein Conformational Dynamics and Stability
Beyond simply blocking binding sites, the interaction with CLR01 actively modulates the structure and stability of target proteins. Research across multiple protein systems demonstrates that CLR01 can induce significant conformational changes.
For instance, ion mobility-mass spectrometry studies have shown that the binding of multiple CLR01 molecules to α-synuclein causes the protein's N-terminus to adopt a more compact structure. acs.orgescholarship.org A similar compacting effect was observed for oligomers of Amyloid-β (Aβ), where CLR01 binding led to smaller and more structurally homogenous oligomeric species. nih.gov In the case of the disease-associated protein Ataxin-3, CLR01 binding to a specific lysine residue was found to decrease the conformational fluctuations of a nearby flexible hairpin loop. biorxiv.org
Furthermore, CLR01 can enhance the stability of proteins. Its interaction with a monomeric form of Superoxide Dismutase 1 (SOD1) significantly increased the protein's folding stability by restricting the flexibility of a key structural loop. osti.gov Crystallographic evidence also shows that CLR01 binding can rigidify previously unstructured regions of a protein, inducing a more ordered conformation. mdpi.com Molecular dynamics simulations have further confirmed that CLR01 binding can stabilize the conformation of target proteins. nih.gov
Modulation of Protein Self-Assembly Pathways
CLR01 intervenes in the pathological self-assembly of proteins by altering the kinetics of the aggregation cascade, specifically targeting nucleation events.
Primary nucleation, the initial formation of unstable high-energy nuclei from soluble monomers, is a critical rate-limiting step in amyloid formation. CLR01 has been shown to be a potent inhibitor of this process for several key amyloidogenic proteins. By binding to protein monomers at their earliest stages of assembly, CLR01 disrupts the intermolecular interactions required for nucleation and oligomerization. mit.edumit.edu
Studies on Aβ demonstrate that CLR01 effectively prevents the formation of dimers and higher-order oligomers. acs.org It modulates the self-assembly pathway to produce structures that, while similar in size to early oligomers, are non-toxic and structurally distinct. mit.edunih.gov Similarly, for α-synuclein, CLR01 was found to inhibit both the nucleation and elongation of fibrils. researchgate.net It can also dissociate pre-formed fibrils and oligomers. acs.orgmdpi.comfrontiersin.org
However, the effect on primary nucleation can be protein-dependent. In studies of Ataxin-3 aggregation, CLR01 did not significantly affect the rate of primary nucleation, which remained the dominant rate-limiting step in the aggregation pathway. biorxiv.org This highlights that CLR01's primary mechanism may shift depending on the specific protein substrate and its aggregation pathway.
Disassembly and Remodeling of Pre-formed Protein Aggregates and Fibrils
The molecular tweezer CLR01 not only inhibits the formation of new protein aggregates but also demonstrates the ability to remodel and disassemble pre-existing amyloid fibrils. frontiersin.orgnih.govnih.gov This capability is crucial from a therapeutic standpoint, as pathological protein aggregates are already present when clinical symptoms manifest. The extent and rate of this disassembly, however, are highly dependent on the specific amyloidogenic protein and the stability of its fibrillar structure. nih.gov
For instance, CLR01 has been shown to disaggregate pre-formed fibrils of α-synuclein, the protein implicated in Parkinson's disease. nih.gov This process, however, can be slow, sometimes taking up to two months and requiring a significant excess of CLR01. nih.gov Similarly, CLR01 can halt the growth of existing fibrils of islet amyloid polypeptide (IAPP), which is associated with type-2 diabetes, although it does not completely dissociate them. nih.gov
In contrast, CLR01 demonstrates a more rapid and potent remodeling effect on seminal amyloid fibrils, such as those formed by fragments of prostatic acid phosphatase (PAP) and semenogelins (SEM). nih.govnih.govrsc.org These fibrils are known to enhance HIV infection. nih.govnih.gov Studies have shown that CLR01 can dose-dependently dissociate these pre-formed fibrils within approximately two hours. nih.gov Transmission electron microscopy has confirmed this activity, revealing a significant reduction in intact fibrils and a predominance of smaller, non-fibrillar species after treatment with CLR01. researchgate.net This remodeling activity is attributed to the binding of CLR01 to lysine and arginine residues within the amyloid structures, which disrupts the forces maintaining fibril integrity. nih.gov
The interaction of CLR01 with tau protein, a key player in Alzheimer's disease and other tauopathies, also involves the remodeling of its assembly. While CLR01 inhibits the aggregation of tau induced by agents like arachidonic acid, it also affects the structure of tau itself. escholarship.org Ion mobility spectrometry-mass spectrometry (IMS-MS) studies have revealed that CLR01 binding leads to a more compact conformation of tau fragments. escholarship.org
It is important to note that the disassembly process mediated by CLR01 does not necessarily lead to the complete breakdown of aggregates into monomers. Instead, it often redirects the assembly process towards the formation of non-toxic, amorphous, and non-amyloidogenic structures. frontiersin.orgnih.govrsc.org These remodeled assemblies can then be more effectively cleared by the cell's natural protein quality control mechanisms. nih.govoaepublish.com
Table 1: Effect of CLR01 on Pre-formed Protein Aggregates and Fibrils
| Protein Target | Observed Effect | Experimental Method(s) | Reference(s) |
| α-synuclein | Disaggregation of pre-formed fibrils (slow process) | Electron Microscopy, Thioflavin T (ThT) assay | nih.gov |
| Islet Amyloid Polypeptide (IAPP) | Halts fibril growth; no complete dissociation | Not specified | nih.gov |
| Seminal Amyloid (SEVI, PAP85-120) | Rapid, dose-dependent dissociation/remodeling of fibrils | Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM), Confocal Microscopy | nih.govnih.govresearchgate.net |
| SEM1(45-107) Fibrils | No significant remodeling observed | Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM) | researchgate.net |
| Tau Protein | Induces a more compact conformation | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | escholarship.org |
Characterization of Nanochaperone Activity and Broad-Spectrum Process-Specific Intervention
CLR01 is characterized as a "molecular tweezer" and a "nanochaperone" due to its unique mechanism of action. escholarship.orgahajournals.orgescholarship.org Unlike traditional chaperones that assist in the correct folding of proteins into their native states, CLR01 acts as a process-specific inhibitor of aberrant protein self-assembly. frontiersin.orgescholarship.orgahajournals.org Its primary function is to prevent the formation of toxic oligomers and aggregates by binding to specific amino acid residues, primarily lysine and to a lesser extent, arginine. nih.govescholarship.orgahajournals.org
This binding is achieved through a combination of electrostatic and hydrophobic interactions. ahajournals.orgmit.edu The unique structure of CLR01, featuring two phosphate groups and hydrophobic side walls, allows it to selectively complex with the side chains of lysine and arginine. frontiersin.org This interaction is reversible and occurs with moderate affinity. rsc.org By binding to these key residues, which are often implicated in the nucleation and elongation steps of amyloid formation, CLR01 effectively disrupts the protein-protein interactions necessary for aggregation. frontiersin.orgahajournals.orgmit.edu
A key aspect of CLR01's activity is its broad-spectrum nature. It has demonstrated efficacy against a wide range of amyloidogenic proteins, including amyloid-β (Aβ), tau, α-synuclein, and IAPP. frontiersin.orgahajournals.orgnih.govahajournals.org This broad applicability stems from its process-specific mechanism rather than being protein-specific. frontiersin.org The common thread among these diverse proteins is the crucial role of lysine residues and the interplay of hydrophobic and electrostatic forces in their pathological aggregation pathways. frontiersin.orgmit.edu CLR01 targets this common process, making it a versatile inhibitor.
Research has shown that CLR01 does not prevent the initial formation of oligomers but rather modulates their self-assembly into non-toxic, non-amyloidogenic structures. frontiersin.orgmit.eduacs.org Dynamic light scattering (DLS) and electron microscopy (EM) studies on Aβ have revealed that in the presence of CLR01, oligomeric structures are formed that are morphologically similar in size to toxic oligomers but are non-toxic and not recognized by oligomer-specific antibodies. mit.edu Ion mobility spectrometry-mass spectrometry (IMS-MS) has further elucidated this by showing that CLR01 specifically disrupts the formation of key toxic Aβ42 oligomers, such as hexamers and dodecamers. nih.gov
Furthermore, the activity of CLR01 has been shown to enhance the function of the ubiquitin-proteasome system (UPS), one of the cell's primary mechanisms for clearing misfolded proteins. ahajournals.orgahajournals.org In models where the UPS is impaired by the expression of mutant proteins like CryABR120G, treatment with CLR01 has been found to improve proteasomal function, likely by preventing the formation of aggregates that overwhelm the system. ahajournals.orgahajournals.org This highlights another facet of its nanochaperone activity: facilitating the clearance of pathogenic proteins by maintaining the integrity of cellular protein quality control pathways. oaepublish.com
Table 2: Characterization of CLR01's Nanochaperone Activity
| Feature | Description | Supporting Evidence | Reference(s) |
| Mechanism | Process-specific inhibition of aberrant self-assembly by binding to lysine and arginine residues. | Mass Spectrometry, NMR, IMS-MS | frontiersin.orgnih.govahajournals.orgmit.edu |
| Binding Interaction | Combination of electrostatic and hydrophobic interactions; reversible with moderate affinity. | Not specified | rsc.orgahajournals.orgmit.edu |
| Spectrum of Activity | Broad-spectrum inhibitor effective against multiple amyloidogenic proteins (Aβ, tau, α-synuclein, IAPP, etc.). | ThT assays, Electron Microscopy, various in vitro and in vivo models | frontiersin.orgahajournals.orgnih.govahajournals.org |
| Effect on Oligomerization | Modulates self-assembly into non-toxic, non-amyloidogenic oligomers; disrupts formation of specific toxic oligomers. | DLS, EM, IMS-MS, A11 antibody recognition | frontiersin.orgnih.govmit.eduacs.org |
| Cellular Impact | Enhances ubiquitin-proteasome system (UPS) function, aiding in the clearance of misfolded proteins. | UPS reporter protein assays | ahajournals.orgahajournals.org |
In Vitro Investigations of Clr01 Sodium on Protein Aggregation
Modulation of Alpha-Synuclein (B15492655) Aggregation and Fibril Dynamics
CLR01 has been shown to be a potent inhibitor of the assembly and toxicity of alpha-synuclein, a protein centrally implicated in Parkinson's disease and other synucleinopathies. nih.gov In vitro studies demonstrate that CLR01 not only prevents the formation of alpha-synuclein aggregates but also remodels existing ones. nih.govresearchgate.net The compound's mechanism involves binding to lysine (B10760008) residues, which alters the protein's aggregation pathway. mdpi.comnih.gov
CLR01 effectively inhibits the formation of alpha-synuclein fibrils and oligomers in a dose-dependent manner. researchgate.net Investigations using Thioflavin T (ThT) fluorescence assays and electron microscopy have confirmed that CLR01 prevents the assembly of alpha-synuclein into β-sheet-rich fibrils. nih.gov At a 1:1 concentration ratio with alpha-synuclein, nearly complete inhibition of β-sheet formation is observed. researchgate.net This suggests that CLR01 interferes with both the nucleation and elongation phases of fibrillogenesis. researchgate.net Studies have shown that CLR01's primary binding to N-terminal lysine residues increases the reconfiguration rate of the aggregates, thereby interrupting the interactions required for the aggregation process. researchgate.netresearchgate.net
Beyond preventing aggregation, CLR01 has demonstrated the ability to disaggregate pre-formed alpha-synuclein fibrils. nih.govresearchgate.net When added to existing fibrils, CLR01 promotes their disassembly into non-fibrillar, amorphous structures. nih.govresearchgate.netresearchgate.net This disaggregation activity highlights its potential to clear existing pathological protein deposits.
| CLR01 Effect on Alpha-Synuclein Aggregation | Observation | Method | Reference |
| Inhibition | Dose-dependent inhibition of fibrillogenesis. | ThT Fluorescence | researchgate.net |
| Inhibition | Prevents formation of fibrils and oligomers. | Electron Microscopy, ThT Assay | researchgate.net |
| Mechanism | Binds to lysine residues, disrupting electrostatic and hydrophobic interactions. | N/A | researchgate.net |
| Disaggregation | Disassembles pre-formed fibrils into non-fibrillar aggregates. | Electron Microscopy, ThT Assay | nih.gov |
Inhibition of Fibril Formation and Oligomerization
Intervention in Amyloid-Beta Protein Assembly
CLR01 also acts as a potent inhibitor of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease. oup.com It has been shown to disrupt the self-assembly of Aβ by binding to its lysine and arginine residues. acs.org
Ion mobility spectrometry coupled to mass spectrometry (IMS-MS) studies have revealed that CLR01 directly binds to Aβ and disrupts its early oligomerization. acs.orgnih.gov The compound effectively prevents the formation of Aβ42 dimers and higher-order oligomers. acs.orgnih.gov Even at a 1:1 ratio, CLR01 binds to Aβ42 monomers and small oligomers, disrupting the formation of larger, toxic species. acs.orgnih.gov By binding to small oligomers like dimers and tetramers, CLR01 remodels their structure, making them more compact and preventing their progression into larger aggregates. acs.org
CLR01 inhibits the fibril formation of Aβ42. acs.orgnih.gov Electron microscopy confirms that in the presence of CLR01, Aβ42 forms non-fibrillar structures instead of the typical amyloid fibrils. acs.orgnih.gov It has been found to dissociate preformed Aβ fibrils and stabilize non-toxic, amorphous assemblies. oup.com
| CLR01 Effect on Amyloid-Beta Aggregation | Observation | Method | Reference |
| Inhibition | Disrupts early oligomerization and dimer formation. | IMS-MS | acs.orgnih.gov |
| Inhibition | Prevents fibril formation. | Electron Microscopy | acs.orgnih.gov |
| Mechanism | Binds to lysine residues, remodeling oligomer structures. | IMS-MS | acs.org |
| Remodeling | Remodels early oligomers into more compact, non-aggregating structures. | IMS-MS | acs.org |
Disruption of Early Amyloid-Beta Oligomerization and Dimer Formation
Inhibition of Superoxide (B77818) Dismutase 1 (SOD1) Aberrant Self-Assembly
The molecular tweezer CLR01 has been investigated for its capacity to hinder the abnormal self-assembly of Superoxide Dismutase 1 (SOD1), a process implicated in some forms of amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov In vitro studies using recombinant wild-type and mutant SOD1 have demonstrated that CLR01 can inhibit the aggregation of all tested forms of the protein. researchgate.netnih.gov
Research has shown that CLR01 inhibits the aggregation of various SOD1 isoforms in a dose-dependent manner. researchgate.netresearchgate.net This inhibitory effect has been observed for wild-type (WT) SOD1 as well as several mutant forms, including E21K, H46R, D76Y, and G93A. researchgate.net The aggregation kinetics, monitored by Thioflavin T (ThT) fluorescence assays, revealed that CLR01 impacts all stages of the aggregation process, including the lag phase, the exponential phase, and the final plateau. researchgate.net
While the dose-dependency varied among the different isoforms, complete or nearly complete inhibition was achieved at a 5-fold excess of CLR01 for all tested forms. researchgate.netresearchgate.net Interestingly, for the wild-type and E21K isoforms, significant inhibition was not observed at a 1:1 molar ratio of SOD1 to CLR01, whereas for other mutants like H46R-SOD1, substantial inhibition was seen even at equimolar concentrations. researchgate.net This suggests that the efficacy of CLR01 can be influenced by the specific amino acid substitutions in the SOD1 protein. researchgate.net
Table 1: Effect of CLR01 on the Aggregation of Different SOD1 Isoforms
| SOD1 Isoform | CLR01 Concentration (Molar Ratio to SOD1) | Observed Inhibition |
|---|---|---|
| Wild-Type (WT) | 1:1 | Little inhibition |
| Wild-Type (WT) | 5:1 | Complete or near complete inhibition |
| E21K | 1:1 | Little inhibition |
| E21K | 5:1 | Complete or near complete inhibition |
| H46R | 1:1 | Substantial inhibition |
| H46R | 5:1 | Complete or near complete inhibition |
| D76Y | 5:1 | Complete or near complete inhibition |
In addition to preventing the formation of new aggregates, CLR01 has demonstrated the ability to dissociate pre-formed SOD1 aggregates. researchgate.net When a 10-fold excess of CLR01 was added to aged preparations of both wild-type and G93A-SOD1 containing fibrils and amorphous aggregates, a gradual decrease in ThT fluorescence was observed over approximately 20 days. researchgate.net This suggests that CLR01 can disrupt the cross-β sheet structure characteristic of amyloid aggregates. researchgate.net The ThT fluorescence decreased to about 50% of the initial value, indicating that while CLR01 could dissociate some of the SOD1 aggregates, the dissociation was not complete under the experimental conditions used. researchgate.net
Dose-Dependent Inhibition Across Wild-Type and Mutant SOD1 Isoforms
Regulation of Ataxin-3 Aggregation Pathways and Secondary Nucleation
CLR01 has been shown to modulate the aggregation of ataxin-3 (Atx3), the protein responsible for spinocerebellar ataxia type 3 (SCA3). biorxiv.orgresearchgate.net It interferes with the self-assembly of Atx3 into amyloid structures and delays the formation of mature fibrils of the pathological Atx3 77Q variant. biorxiv.org A key mechanism of this regulation is the reduction of the secondary nucleation rate, a critical process for the proliferation of amyloid fibrils. biorxiv.orgresearchgate.net By binding to a lysine residue on the Josephin domain of Atx3, CLR01 allosterically reduces the exposure of an aggregation-prone region, thereby slowing down the aggregation process. biorxiv.orgnih.govbiorxiv.org Furthermore, CLR01 has been observed to dissociate pre-formed Atx3 fibril agglomerates, highlighting its multifaceted approach to inhibiting pathological aggregation. biorxiv.org
Effects on Other Pathological Protein Systems
The inhibitory action of CLR01 extends to other proteins implicated in disease.
The tumor suppressor protein p53 can form amyloid-like aggregates, particularly certain mutants with unstable DNA binding domains. nih.govresearchgate.net In vitro studies on the aggregation of the mutant p53 DNA binding domain revealed that CLR01 modulates its aggregation pathway. nih.govmedkoo.com While it induced the rapid formation of intermediate-sized, β-sheet-rich aggregates, it subsequently inhibited their further growth into larger assemblies. nih.govresearchgate.net This modulation of the aggregation process was associated with a reduction in the cytotoxicity of the resulting p53 aggregates. nih.govresearchgate.net
In the context of desmin-related cardiomyopathy, the mutant protein αB-crystallin (CryABR120G) is known to form protein aggregates. nih.govescholarship.org Research has demonstrated that CLR01 can inhibit the formation of these aggregates. nih.govresearchgate.net In a proteotoxic model using neonatal rat cardiomyocytes expressing CryABR120G, treatment with CLR01 led to a dose-dependent decrease in aggregate accumulation and attenuated the associated cytotoxicity. nih.govresearchgate.net An inactive derivative, CLR03, showed no such effect. nih.gov The mechanism is thought to involve the clearance of the misfolded protein through an enhancement of proteasomal function. nih.gov
Antagonism of Seminal Amyloid Fibril Formation (PAP, SEM1)
The molecular tweezer CLR01 sodium has been identified as a potent inhibitor of the formation of seminal amyloid fibrils derived from Prostatic Acid Phosphatase (PAP) and Semenogelin 1 (SEM1). nih.govnih.govacs.orgrsc.orgmpg.de These amyloid fibrils are known to enhance the infectivity of viruses, including HIV. rsc.orgacs.orgescholarship.orgupenn.edubiologists.com CLR01's mechanism of action involves specifically targeting and binding to lysine and arginine residues, which are abundant in the amyloidogenic peptides of semen. nih.govescholarship.orgelifesciences.org This interaction disrupts the self-assembly process necessary for fibril formation. nih.govacs.orgescholarship.org
Detailed Research Findings:
Inhibition of Fibril Assembly: In vitro studies have demonstrated that CLR01 effectively inhibits the spontaneous aggregation of key amyloid-forming peptide fragments, including PAP248-286, PAP85-120, and SEM1(45-107). nih.govrsc.orgresearchgate.net This inhibition is achieved through the direct binding of CLR01 to the lysine and arginine residues within these peptides, preventing the conformational changes required for amyloidogenesis. nih.govnih.gov The interaction is likened to a "tweezer" action, where the CLR01 molecule encapsulates these specific amino acid side chains. nih.govelifesciences.org
Dose-Dependent Inhibition: The inhibitory effect of CLR01 on seminal amyloid fibril formation is dose-dependent. For instance, in studies with SEM1(45-107), CLR01 demonstrated an IC50 value, indicating the concentration at which 50% of fibril formation is inhibited. nih.gov Research has shown that even sub-stoichiometric concentrations of CLR01, relative to the peptide monomers, are sufficient to impede the fibrillization of PAP248-286, PAP85-120, and SEM1(45-107). researchgate.net
Mechanism of Action: The primary mechanism by which CLR01 antagonizes seminal amyloid formation is through direct and specific binding to lysine and arginine residues, rather than through a non-specific colloidal mechanism. nih.govresearchgate.net This was confirmed by experiments showing that CLR01's inhibitory activity is maintained in the presence of bovine serum albumin (BSA) and after centrifugation to remove potential colloidal aggregates. nih.gov Furthermore, a control compound, CLR03, which lacks the specific binding cavity for lysine and arginine, does not effectively inhibit fibril formation, highlighting the specificity of CLR01's action. nih.govescholarship.org By binding to these key residues, CLR01 is thought to shield them and prevent the necessary intermolecular interactions that lead to the formation of the cross-β sheet structure characteristic of amyloid fibrils. nih.govelifesciences.org
Remodeling of Preformed Fibrils: Beyond preventing their formation, CLR01 has also been shown to remodel pre-existing seminal amyloid fibrils. nih.govacs.orgmpg.deelifesciences.orgresearchgate.netresearchgate.net This dual action of inhibiting formation and remodeling existing fibrils makes it a robust antagonist of seminal amyloids. nih.gov
Interactive Data Table: Inhibition of Seminal Amyloid Fibril Formation by CLR01
| Peptide Fragment | Peptide Concentration (µM) | CLR01 Concentration (µM) | Observation | Reference |
| PAP248-286 | 1000 | 1000 | Inhibition of fibril formation | nih.govresearchgate.net |
| PAP85-120 | 1000 | 1000 | Inhibition of fibril formation | nih.govresearchgate.net |
| SEM1(45-107) | 500 | 500 | Inhibition of fibril formation | nih.govresearchgate.net |
| SEM1(45-107) | 500 | Varies | Dose-dependent inhibition with determined IC50 | nih.gov |
In Vivo Non Human Model Studies of Clr01 Sodium in Proteinopathies
Impact on Alpha-Synuclein (B15492655) Pathology in Animal Models
The aggregation of alpha-synuclein (α-syn) is a hallmark of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. researchgate.net Research in animal models has explored the efficacy of CLR01 in mitigating the detrimental effects of α-syn accumulation.
In a zebrafish model engineered to express human wild-type α-syn, the resulting neuronal apoptosis led to severe deformities and high mortality rates within 48 to 72 hours. nih.gov The introduction of CLR01 into the water significantly improved the phenotype and survival of these zebrafish. nih.gov The compound was observed to suppress the aggregation of α-syn within neurons and reduce the level of α-syn-induced apoptosis. nih.gov Furthermore, α-syn expression was found to inhibit the ubiquitin-proteasome system, a key cellular machinery for protein clearance. nih.gov Treatment with CLR01 substantially mitigated this inhibition. nih.gov These findings suggest that by keeping α-syn soluble, CLR01 facilitates its clearance through the proteasome. oup.com
Another study utilizing a zebrafish model demonstrated that CLR01 could prevent the neuronal toxicity and aggregation of endogenous zebrafish synuclein (B1168599) induced by the pesticide Ziram, which is known to increase the risk of Parkinson's disease. nih.govresearchgate.net
| Zebrafish Model | Key Findings with CLR01 Treatment | Reference |
|---|---|---|
| Human α-synuclein expression | Improved phenotype and survival, suppressed α-syn aggregation, reduced apoptosis, mitigated proteasome inhibition. | nih.gov |
| Ziram-induced toxicity | Rescued survival and phenotype by preventing aggregation of endogenous synuclein. | nih.gov |
In rodent models of Parkinson's disease, CLR01 has shown promise in reducing motor symptoms and α-syn-related pathology. frontiersin.org In a humanized α-synuclein overexpressing mouse model, treatment with CLR01 at 12 months of age, when motor defects are mild, resulted in improved motor behavior and a decrease in the burden of oligomeric α-syn. nih.gov The compound was also found to reduce α-synuclein-associated pathology in mice injected with α-syn aggregates. nih.gov These results highlight the potential of CLR01 as a disease-modifying therapy for Parkinson's disease. nih.gov
Further studies in mouse models of Parkinson's disease and multiple system atrophy have shown that both intracerebroventricular and peripheral administration of CLR01 can improve motor behavior. researchgate.net The mechanism is thought to involve the induction of off-pathway, non-toxic oligomers, rather than a direct effect on existing α-syn deposits. researchgate.net Research also indicates that the timing of treatment is crucial, with a therapeutic window where the intervention is most effective. nih.gov
| Rodent Model | Key Findings with CLR01 Treatment | Reference |
|---|---|---|
| Human α-synuclein overexpressing mice | Improved motor defects, decreased oligomeric α-syn burden. | nih.gov |
| α-synuclein aggregate injection models | Reduced α-syn-associated pathology. | nih.gov |
| Mouse models of PD and MSA | Improved motor behavior. | researchgate.net |
Amelioration of Alpha-Synuclein-Induced Damage in Zebrafish Models
Effects on Amyloid-Beta and Tau Pathology in Transgenic Models
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. oup.com CLR01 has been investigated for its ability to target both of these pathological hallmarks.
In a triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease, which develops both amyloid plaques and neurofibrillary tangles, treatment with CLR01 led to a significant decrease in the burden of Aβ plaques in the brain. oup.comnih.gov This reduction in amyloid pathology was observed after peripheral administration of the compound, indicating its ability to cross the blood-brain barrier. oup.com The treatment was also associated with an amelioration of microgliosis, a marker of neuroinflammation. oup.com
| Transgenic Mouse Model | Key Findings on Aβ Pathology with CLR01 Treatment | Reference |
|---|---|---|
| Triple-transgenic (3xTg-AD) | Significant decrease in amyloid plaque burden, amelioration of microgliosis. | oup.com |
The same triple-transgenic mouse model of Alzheimer's disease also showed a reduction in hyperphosphorylated tau, which forms neurofibrillary tangles, following treatment with CLR01. oup.com
To determine if CLR01 could directly affect tau pathology independent of Aβ, the compound was tested in the P301S-tau transgenic mouse model, which develops tau pathology without amyloid plaques. nih.govnih.gov In this model, CLR01 treatment ameliorated the deterioration of muscle strength and reduced anxiety- and disinhibition-like behaviors. nih.govnih.gov These behavioral improvements were associated with decreased levels of pathological forms of tau, suggesting a direct effect of CLR01 on tau in vivo. nih.govnih.gov These findings indicate that CLR01 is a promising candidate for treating not only Alzheimer's disease but also other tauopathies where amyloid pathology is absent. nih.govsemanticscholar.org
| Transgenic Mouse Model | Key Findings on Tau Pathology with CLR01 Treatment | Reference |
|---|---|---|
| Triple-transgenic (3xTg-AD) | Reduction in neurofibrillary tangles. | oup.com |
| P301S-tau (PS19 line) | Ameliorated muscle-strength deterioration, reduced anxiety-like behavior, decreased levels of pathologic tau forms. | nih.govnih.gov |
Reduction of Amyloid-Beta Plaque Burden in Transgenic Mouse Models
Assessment in Superoxide (B77818) Dismutase 1 Transgenic Models of Amyotrophic Lateral Sclerosis
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by the progressive loss of motor neurons. researchgate.net A subset of familial ALS cases is caused by mutations in the gene for superoxide dismutase 1 (SOD1), which leads to the misfolding and aggregation of the SOD1 protein. researchgate.netcaltagmedsystems.co.uk
CLR01 was evaluated in the G93A-SOD1 transgenic mouse model of ALS. nih.govnih.gov Treatment with CLR01 resulted in a significant decrease in the amount of misfolded SOD1 in the spinal cord. nih.govnih.gov However, this reduction in misfolded protein did not translate into a significant improvement in the disease phenotype. nih.govnih.gov While a small, dose-dependent decrease in the duration of the disease was observed in the treated mice compared to the vehicle-treated animals, there was no improvement in motor function. nih.gov These results suggest that while CLR01 can inhibit the misfolding and aggregation of SOD1 in vivo, this action alone may not be sufficient to provide a therapeutic benefit in this aggressive disease model. researchgate.netnih.gov
| Transgenic Mouse Model | Key Findings on SOD1 Pathology with CLR01 Treatment | Reference |
|---|---|---|
| G93A-SOD1 | Significantly decreased misfolded SOD1 in the spinal cord. No significant improvement in disease phenotype or motor function. | nih.govnih.gov |
Reduction of Misfolded SOD1 Accumulation in Spinal Cord
In non-human models of amyotrophic lateral sclerosis (ALS), the molecular tweezer CLR01 has demonstrated a significant capacity to reduce the accumulation of misfolded superoxide dismutase 1 (SOD1). nih.govnih.govresearchgate.net Studies utilizing the G93A-SOD1 mouse model, a standard model for ALS research, have been central to this finding. Mutations in the SOD1 gene are responsible for a subset of familial ALS cases, leading to a destabilization of the protein's structure and its subsequent aggregation into neurotoxic forms. nih.gov
Research has shown that CLR01 can inhibit the misfolding and aggregation of SOD1 both in laboratory settings (in vitro) and within living organisms (in vivo). nih.govnih.gov In the G93A-SOD1 mouse model, treatment with CLR01 resulted in a notable decrease in the levels of misfolded SOD1 specifically within the spinal cord. nih.govresearchgate.net One study quantified this effect, observing an approximate 3-fold reduction of misfolded SOD1 in the spinal cords of CLR01-treated mice compared to those receiving a vehicle. nih.govresearchgate.net This reduction in misfolded protein was observed with a specific antibody sensitive to early SOD1 misfolding. nih.gov
Interestingly, the reduction was reportedly similar across different treatment doses, suggesting that maximal target engagement was achieved. nih.gov While the compound was effective at reducing the pathological protein accumulation, these histological improvements did not translate to an enhancement of motor function in the treated mice. nih.govresearchgate.net These findings underscore that CLR01 can effectively engage its target and reduce the accumulation of misfolded SOD1 in the spinal cord, a key pathological hallmark of this form of ALS. nih.govresearchgate.net
Table 1: Effect of CLR01 on Misfolded SOD1 in G93A-SOD1 Mouse Model
| Metric | Vehicle-Treated Group | CLR01-Treated Group (Low Dose) | CLR01-Treated Group (High Dose) | Outcome |
|---|
Data sourced from immunohistochemistry analysis in the spinal cord of G93A-SOD1 mice. nih.gov Fluorescence density is an arbitrary unit representing the level of misfolded SOD1.
Modulation of Ataxin-3 Aggregation in C. elegans Models
CLR01 has been investigated for its effects on the aggregation of ataxin-3, the protein implicated in Spinocerebellar Ataxia Type 3 (SCA3), a rare inherited neurodegenerative disorder. biorxiv.orgnih.gov The disease is caused by an expansion of a polyglutamine tract in the ataxin-3 protein, which leads to its misfolding and accumulation in neuronal inclusions. biorxiv.orgnih.gov
In a Caenorhabditis elegans (C. elegans) model of SCA3, which expresses the human ataxin-3 protein with a pathogenic polyglutamine expansion, CLR01 demonstrated a beneficial effect on disease-related phenotypes. researchgate.net Specifically, treatment with CLR01 led to an improvement in the age-related locomotion defects that characterize this model, mimicking a key feature of the human disease. biorxiv.orgresearchgate.net
The mechanism behind this effect involves CLR01 binding to a specific site on the catalytic Josephin domain of the ataxin-3 protein. biorxiv.orgnih.govresearchgate.net This binding event decreases the conformational flexibility of a nearby region of the protein that is prone to aggregation. biorxiv.orgnih.gov By stabilizing this region, CLR01 effectively delays the self-assembly of ataxin-3 into amyloid fibrils and reduces the rate of secondary nucleation, a process critical for the proliferation of toxic protein aggregates. biorxiv.org These molecular effects translate into the observed functional improvements in the C. elegans model, highlighting CLR01's potential to modulate the pathological aggregation of ataxin-3. biorxiv.orgresearchgate.net
Table 2: Effect of CLR01 on Ataxin-3 Aggregation in a C. elegans Model of SCA3
| Model System | Phenotype Assessed | Treatment | Finding |
|---|---|---|---|
| C. elegans expressing human Atx3 with 130Q | Locomotor function | CLR01 | Improved locomotor function |
This table summarizes the key findings from studies using a C. elegans model of Spinocerebellar Ataxia Type 3 (SCA3). biorxiv.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| CLR01 sodium |
| Superoxide dismutase 1 (SOD1) |
Interactions of Clr01 Sodium with Diverse Biological Substrates Beyond Protein Aggregation
Stabilization of Disordered Protein-Protein Interfaces (e.g., 14-3-3σ and Cdc25CpS216)
The interaction between the 14-3-3 adapter protein and its numerous partner proteins often involves intrinsically disordered recognition motifs that undergo a disorder-to-order transition upon binding. rcsb.orgnih.gov The molecular tweezer CLR01 has been shown to modulate and stabilize such protein-protein interactions (PPIs), specifically the interface between 14-3-3σ and a phosphorylated peptide from the cell division cycle 25C protein (Cdc25CpS216). rcsb.orgacs.org
The presence of CLR01 leads to an increase in the number of peptide residues that can be resolved in the electron density, indicating a significant stabilization of the formerly disordered region. acs.org In silico studies and Isothermal Titration Calorimetry (ITC) experiments further support these findings, showing that CLR01 binding to the complex is thermodynamically favorable and contributes to the stability of the protein-peptide complex. acs.orgamazonaws.comnih.gov This stabilization is achieved through the formation of additional hydrophobic contacts between Cdc25C and 14-3-3ζ, facilitated by the presence of the tweezer. acs.org
Table 1: Research Findings on CLR01-Mediated Stabilization of the 14-3-3σ/Cdc25CpS216 Interface
| Research Technique | Key Findings | References |
| Protein Crystallography | Revealed the ternary complex structure, showing CLR01 bound to R208 of the Cdc25C peptide and simultaneously contacting the 14-3-3ζ protein. | rcsb.orgacs.org |
| Biophysical Affinity Determination (ITC) | Confirmed the binding of CLR01 to the protein-peptide complex and measured the thermodynamic parameters of the interaction. | amazonaws.comnih.gov |
| Biomolecular Simulations | Demonstrated that CLR01 acts as a molecular "glue," enhancing hydrophobic contacts and stabilizing the disordered peptide at the interface. | acs.org |
Dissociation of Signaling Protein K-Ras4B from Lipid Membranes
K-Ras4B is a frequently mutated isoform of the Ras protein family, and its signaling activity is dependent on its localization to the plasma membrane. nih.gov This localization is mediated by its C-terminal polybasic domain, which contains a stretch of lysine (B10760008) residues essential for membrane targeting. nih.govresearchgate.net
The molecular tweezer CLR01 has been shown to effectively target this polybasic domain. nih.gov By employing a combination of spectroscopic and microscopic techniques, researchers have demonstrated that CLR01 can efficiently bind to the lysine residues within the K-Ras4B polybasic domain. nih.govresearchgate.net This binding event disrupts the electrostatic interactions that anchor the protein to the anionic lipid bilayer. researchgate.net
The consequence of this interaction is the dissociation of the K-Ras4B protein from the lipid membrane. nih.gov Furthermore, atomic force microscopy has revealed that CLR01 not only removes the protein from the membrane but also leads to the disintegration of K-Ras4B nanoclusters that form within the lipid bilayer. nih.govresearchgate.net These findings suggest that targeting the polybasic domain of K-Ras4B with molecular tweezers like CLR01 could be a viable strategy for inhibiting its signaling functions. nih.gov
Table 2: CLR01-Induced Dissociation of K-Ras4B from Lipid Membranes
| Experimental Technique | Observed Effect of CLR01 | References |
| CD & Fluorescence Spectroscopy | Showed efficient binding of CLR01 to the lysine-rich domain of K-Ras4B. | nih.govresearchgate.net |
| Confocal Fluorescence Microscopy | Visualized the removal of K-Ras4B from the lipid membrane surface. | nih.gov |
| Atomic Force Microscopy (AFM) | Demonstrated the disruption of membrane-bound K-Ras4B nanoclusters and subsequent protein dissociation. | nih.govresearchgate.net |
Antiviral Activities Through Direct Membrane Disruption (e.g., HIV, Ebola, Zika Viruses)
CLR01 exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Ebola virus (EBOV), and Zika virus (ZIKV). acs.orgescholarship.orgau.dk Its mechanism of action is not directed at viral proteins but at the viral envelope itself. elifesciences.orgnih.gov
The antiviral effect stems from a selective interaction with the lipid bilayer of the viral membrane. escholarship.orgescholarship.org CLR01 has a high affinity for lipid head groups, particularly those enriched in lipid rafts, which are often found in viral envelopes. au.dkupenn.edu The binding of CLR01 to the membrane leads to increased surface tension and subsequent disruption of the lipid bilayer's integrity. escholarship.orgupenn.edu This physical damage to the viral envelope results in a loss of infectivity. escholarship.orgau.dk Electron microscopy has confirmed that treatment with CLR01 causes visible damage to the morphology of viral particles. nih.govacs.org
This membrane-targeting mechanism makes the development of viral resistance less likely compared to drugs that target specific, mutable viral proteins. escholarship.org Studies have shown that CLR01 can inhibit viral infection in a dose-dependent manner. escholarship.orgresearchgate.net For instance, it effectively blocks infection by various pseudoparticles and live viruses, with half-maximal inhibitory concentrations (IC50) typically in the micromolar range. escholarship.orgacs.org The compound has demonstrated antiviral activity in the presence of various bodily fluids such as semen, saliva, and urine, highlighting its potential as a topical microbicide. escholarship.orgau.dkresearchgate.net
Table 3: Antiviral Activity of CLR01 Against Enveloped Viruses
| Virus | Half-Maximal Inhibitory Concentration (IC50) | References |
| HIV-1 | Inhibited by CLR01 through membrane disruption. | elifesciences.orgescholarship.org |
| Ebola Virus (EBOV) Pseudoparticles | ~38.9 µM | escholarship.org |
| Zika Virus (ZIKV) | Inhibited in a dose-dependent manner. | escholarship.orgau.dk |
| Rabies Virus Pseudoparticles | ~27.6 µM | escholarship.org |
| Marburg Virus Pseudoparticles | ~45.6 µM | escholarship.org |
| SARS-CoV-2 Pseudoparticles | ~36 µM | upenn.eduacs.org |
Advanced Spectroscopic and Structural Characterization Techniques for Clr01 Sodium Interactions
Fluorescence Spectroscopy (e.g., Thioflavin-T Assay)
Fluorescence spectroscopy, particularly the Thioflavin-T (ThT) assay, is a cornerstone technique for monitoring the kinetics of amyloid fibril formation. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. frontiersin.org This assay has been instrumental in demonstrating the inhibitory effect of CLR01 on the aggregation of a wide range of amyloidogenic proteins.
Interactive Data Table: Effect of CLR01 on Protein Aggregation as Measured by Thioflavin-T Assay
| Protein | CLR01 Concentration | Observation | Reference |
|---|---|---|---|
| PAP248-286 | Equimolar | Inhibition of fibril formation. nih.govelifesciences.org | nih.govelifesciences.org |
| PAP85-120 | Equimolar | Inhibition of fibril formation. nih.govelifesciences.org | nih.govelifesciences.org |
| SEM1(45-107) | Equimolar | Inhibition of fibril formation. nih.govelifesciences.org | nih.govelifesciences.org |
| SOD1 (WT and mutants) | Equimolar and 5-fold excess | Inhibition of aggregation, affecting lag phase, exponential phase, and final plateau. nih.gov | nih.gov |
| Ataxin-3 (13Q and 77Q) | 5-fold molar ratio | Delayed aggregation kinetics. biorxiv.org | biorxiv.org |
| Tau (0N3R) | 1:1 molar ratio | Complete inhibition of arachidonic acid-induced aggregation. tum.de | tum.de |
| Mutant p53 | Not specified | Induced formation of β-sheet-rich intermediates but inhibited further aggregation. researchgate.net | researchgate.net |
Research has consistently shown that CLR01 effectively inhibits or modulates the aggregation of various amyloidogenic proteins. For instance, studies on seminal amyloid peptides like PAP248-286, PAP85-120, and SEM1(45-107) revealed that equimolar concentrations of CLR01 significantly curbed fibril formation as monitored by ThT fluorescence. nih.govelifesciences.org Similarly, CLR01 was found to inhibit the aggregation of wild-type and mutant forms of superoxide (B77818) dismutase 1 (SOD1), affecting all stages of the aggregation process. nih.gov In the case of Ataxin-3, both wild-type (13Q) and pathogenic (77Q) variants, CLR01 delayed the aggregation kinetics. biorxiv.org Interestingly, for some proteins like Ataxin-3, an increased ThT fluorescence was observed at the end of the aggregation process in the presence of CLR01. This is hypothesized to be due to an altered fibril surface that enhances ThT binding, rather than an increase in fibril mass. biorxiv.org It's also important to note that CLR01 does not displace ThT from pre-formed fibrils, indicating its mechanism is not one of simple competitive displacement. nih.govelifesciences.org
Electron Microscopy (Transmission Electron Microscopy, Atomic Force Microscopy)
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), provide high-resolution visualization of the morphology of protein aggregates. These methods have been crucial in confirming the findings from fluorescence spectroscopy and providing a detailed picture of how CLR01 alters the aggregation landscape.
Interactive Data Table: Morphological Changes in Protein Aggregates Induced by CLR01
| Protein | Technique | Observation in the absence of CLR01 | Observation in the presence of CLR01 | Reference |
|---|---|---|---|---|
| PAP248-286 | TEM | Abundant mature fibrils. nih.govelifesciences.org | Small oligomeric forms. nih.govelifesciences.org | nih.govelifesciences.org |
| SEM1(45-107) | TEM | Abundant mature fibrils. nih.govelifesciences.org | Amorphous aggregates and sparse short fibrils. nih.govelifesciences.org | nih.govelifesciences.org |
| Aβ42 | TEM | Long fibrils. acs.org | Few protofibril-like structures and amorphous structures at equimolar ratio; only small amorphous structures at 1:10 ratio. acs.org | acs.org |
| SOD1 (WT and mutants) | TEM | Amorphous aggregates and typical amyloid fibrils after long incubation. nih.gov | Smaller aggregates. nih.gov | nih.gov |
| Ataxin-3 (13Q and 77Q) | TEM | Mature fibrils. biorxiv.org | Spherical oligomers (~10 nm radius) and small protofibrils. biorxiv.org | biorxiv.org |
TEM analysis has consistently demonstrated that in the presence of CLR01, the formation of mature amyloid fibrils is significantly hindered. Instead of long, well-defined fibrils, researchers have observed the formation of smaller, often amorphous, aggregates or oligomeric species. nih.govelifesciences.orgnih.govacs.org For example, with PAP248-286, only small oligomers were detected, while for SEM1(45-107), a mix of amorphous aggregates and sparse, short fibrils was seen. nih.govelifesciences.org Similarly, for Aβ42, CLR01 treatment resulted in protofibril-like structures and amorphous aggregates, with higher concentrations of CLR01 leading to even smaller amorphous structures. acs.org In the case of SOD1, all variants formed primarily amorphous aggregates which, over time, developed into typical amyloid fibrils; however, in the presence of CLR01, only smaller aggregates were observed. nih.gov Atomic Force Microscopy (AFM), another high-resolution imaging technique, has also been employed to visualize the effects of CLR01 on protein aggregation, providing nanoscale details of the structural changes. mdpi.com
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It has been employed to characterize the effect of CLR01 on the hydrodynamic radius of protein aggregates, providing quantitative data on the size of oligomers and larger assemblies.
Interactive Data Table: DLS Analysis of Protein Aggregates with CLR01
| Protein | Observation | Hydrodynamic Radius (RH) with CLR01 | Reference |
|---|---|---|---|
| Aβ | Modulates self-assembly into non-amyloidogenic, non-toxic structures of similar size to toxic oligomers. | Not specified | acs.orgacs.org |
| Ataxin-3 (13Q and 77Q) | Formation of a population of very small particles. | ~10 nm | biorxiv.org |
DLS studies have shown that CLR01 modulates the self-assembly of amyloidogenic proteins. acs.orgacs.org For Aβ, DLS experiments suggested that CLR01 does not prevent oligomer formation but rather redirects the assembly process towards structures that are not amyloidogenic or toxic, even though they may have a similar size to the toxic oligomers formed in its absence. acs.orgacs.org In studies with Ataxin-3, DLS detected a population of very small particles with a hydrodynamic radius of approximately 10 nm when incubated with CLR01, which is consistent with the small, spherical oligomers observed by TEM. biorxiv.org
Mass Spectrometry (Electrospray Ionization Mass Spectrometry, Ion Mobility Spectrometry-Mass Spectrometry)
Mass spectrometry (MS) techniques, particularly Electrospray Ionization (ESI-MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), have provided invaluable insights into the direct binding of CLR01 to proteins and the stoichiometry of the resulting complexes.
Interactive Data Table: Mass Spectrometry Findings on CLR01-Protein Interactions
| Protein | Technique | Key Findings | Reference |
|---|---|---|---|
| Aβ42 | ESI-MS, IMS-MS | CLR01 binds directly to Aβ42, forming complexes with 1 to 4 CLR01 molecules. acs.org Disrupts the formation of Aβ42 dimers and higher-order oligomers. acs.orgnih.gov | acs.orgnih.gov |
| Aβ40 | ESI-MS | Up to four CLR01 molecules bind to Aβ40. acs.org | acs.org |
| SOD1 | ESI-MS | Predominantly a 1:1 binding stoichiometry at a 1:1 molar ratio. nih.govresearchgate.net | nih.govresearchgate.net |
| SOD1bar | ESI-MS | Up to three CLR01 molecules can bind when added at a 5x molar concentration ratio. researchgate.net | researchgate.net |
| Tau (full-length and fragments) | ESI-MS, IMS-MS | Primary binding stoichiometry of 1:1. escholarship.org Binding site identified in the microtubule-binding region. escholarship.orgnih.gov Induces a more compact structure in a tau fragment. escholarship.org | escholarship.orgnih.gov |
ESI-MS experiments have confirmed the direct interaction of CLR01 with amyloidogenic proteins. For Aβ42, mass spectra revealed complexes with one to four CLR01 molecules bound, and importantly, the absence of Aβ42 dimers or higher-order oligomers in the presence of CLR01. acs.orgnih.gov Similar results were observed for Aβ40. acs.org With SOD1, a 1:1 binding stoichiometry was predominantly observed at equimolar concentrations. nih.govresearchgate.net Top-down MS using electron capture dissociation (ECD) has been instrumental in mapping the binding sites of CLR01 on proteins like tau, identifying the microtubule-binding region as a key interaction site. escholarship.orgnih.gov IMS-MS studies have further revealed that CLR01 can induce a more compact conformation in tau fragments and Aβ oligomers. escholarship.orgfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution. It has been used to identify the specific amino acid residues involved in the binding of CLR01 to its target proteins.
Interactive Data Table: NMR Spectroscopy Insights into CLR01 Binding Sites
| Protein | NMR Technique | Key Findings | Reference |
|---|---|---|---|
| Aβ40 | 15N–1H HSQC | Stronger affinity for Lys-16 and Lys-28 compared to Arg-5. frontiersin.org | frontiersin.org |
| Tau (full-length) | Solution-state NMR | Main binding region is the repeat domain. tum.denih.govresearchgate.net Preferential binding to Lys residues. nih.gov | tum.denih.govresearchgate.netnih.gov |
| Ataxin-3 (Josephine domain) | Not specified | K128 identified as a primary binding site. biorxiv.org | biorxiv.org |
| Cdc25C peptide | NMR titrations | R208 is an energetically favorable binding site. acs.org | acs.org |
NMR studies have provided detailed maps of CLR01 binding sites. In Aβ40, two-dimensional 15N–1H HSQC experiments showed that CLR01 has a stronger affinity for the lysine (B10760008) residues at positions 16 and 28 than for the arginine at position 5. frontiersin.org For the tau protein, the repeat domain, which is crucial for aggregation, was identified as the main binding region for CLR01. tum.denih.govresearchgate.net NMR mapping on different tau variants confirmed that CLR01 interacts with multiple lysine residues, with the affinity depending on the local sequence and conformation. nih.gov In the case of Ataxin-3, NMR analysis, combined with computational methods, pointed to K128 in the Josephine domain as a primary binding site. biorxiv.org
X-ray Crystallography of CLR01-Protein Complexes
X-ray crystallography provides the highest resolution structural information, revealing the precise three-dimensional arrangement of atoms in a CLR01-protein complex. This technique has been instrumental in visualizing the exact binding mode of CLR01.
Interactive Data Table: Crystallographic Data of CLR01-Protein Complexes
| Protein | PDB ID | Key Structural Features of the Binding Site | Reference |
|---|---|---|---|
| 14-3-3σ | 5OEH | CLR01 binds to Lys214 at the end of an alpha helix. mdpi.comresearchgate.net The binding is stabilized by interactions with a symmetry-related molecule. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| 14-3-3ζ/Cdc25C peptide | 5M37 | CLR01 binds to Arg208 of the Cdc25C peptide. acs.orgnih.gov The tweezer is also in contact with the 14-3-3ζ protein, stabilizing the protein-peptide interface. acs.orgnih.gov | acs.orgnih.gov |
| P5CDH | Not specified | CLR01 binds between the N-terminus and the dimerization hairpin. researchgate.net | researchgate.net |
Crystal structures of CLR01 in complex with proteins like 14-3-3 have provided a detailed understanding of its binding mechanism. In the 14-3-3σ-CLR01 complex (PDB ID: 5OEH), the tweezer is bound to Lys214, which is located at the end of an alpha helix. mdpi.comresearchgate.net The structure reveals that shape complementarity plays a significant role in the binding, and the complex is further stabilized by contacts with a neighboring protein molecule in the crystal lattice. mdpi.comresearchgate.net In the ternary complex of 14-3-3ζ, the Cdc25C peptide, and CLR01 (PDB ID: 5M37), the tweezer binds to an arginine residue (Arg208) of the peptide, and in doing so, stabilizes the interaction between the peptide and the 14-3-3 protein, acting as a "molecular glue". acs.orgmdpi.comnih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a quantitative technique that measures the heat changes associated with biomolecular interactions. It allows for the direct determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between CLR01 and its target proteins.
Interactive Data Table: Thermodynamic Parameters of CLR01 Binding
| Protein/Peptide | Binding Affinity (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
|---|---|---|---|---|---|
| Cdc25C peptide (C-terminal part) | 30 µM | Not specified | Not specified | Not specified | acs.org |
| 14-3-3ζ | 8 µM | Not specified | Not specified | Not specified | mdpi.com |
| ExoS-peptide | 46 µM | Not specified | Not specified | Not specified | mdpi.com |
| ExoS-peptide-CLR01 hybrid | 0.4 µM | Not specified | Not specified | Not specified | mdpi.com |
ITC is a powerful tool for obtaining a complete thermodynamic profile of binding events. harvard.edumalvernpanalytical.com The technique works by titrating a solution of one molecule (the ligand, in this case, CLR01) into a solution of the other molecule (the protein) and measuring the heat released or absorbed. harvard.edumalvernpanalytical.com This allows for the calculation of the binding affinity, which is a measure of the strength of the interaction, as well as the enthalpic and entropic contributions to the binding free energy. harvard.edunih.gov For example, ITC has been used to determine the binding affinity of CLR01 to the C-terminal part of the Cdc25 peptide, revealing a Kd of 30 µM. acs.org It has also been used to demonstrate a significant increase in binding affinity when CLR01 is covalently linked to a peptide that binds to the 14-3-3 protein, highlighting a strategy for enhancing both affinity and specificity. mdpi.com
Computational and Theoretical Approaches to Clr01 Sodium Mechanism Elucidation
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations have been a cornerstone in studying the dynamic interactions between CLR01 and its biological targets. nih.govacs.org These simulations, often performed in explicit solvent to mimic physiological conditions, allow researchers to observe the process of CLR01 binding to lysine (B10760008) and arginine residues on proteins like 14-3-3ζ, 14-3-3σ, and Superoxide (B77818) Dismutase 1 (SOD1). nih.govfrontiersin.orgosti.gov
In studies involving the 14-3-3ζ/Cdc25CpS216 protein-peptide complex, extensive MD simulations were conducted to investigate all 35 potential binding sites corresponding to the available lysine and arginine residues. nih.govamazonaws.com These simulations, utilizing programs like NAMD with the CHARMM27 force field, involved multi-nanosecond production runs (e.g., 75 ns for each complex) to ensure thorough sampling of the conformational space. acs.orgamazonaws.com A key finding from these simulations was the observation of a "hydrophobic collapse" when CLR01 binds to residue R208 of the Cdc25C peptide. nih.govacs.org This event leads to the formation of additional stabilizing hydrophobic contacts between the Cdc25C peptide and the 14-3-3ζ protein, effectively acting as a molecular "glue". nih.govacs.org
MD simulations have also been crucial in understanding the non-specific recognition strategy of CLR01. For the 14-3-3σ protein, simulations indicated that CLR01 could form stable inclusion complexes with 10 of the 17 available lysine residues. frontiersin.org The primary driving forces for these interactions were identified as van der Waals forces between the alkyl chain of lysine and the hydrophobic cavity of the tweezer, supplemented by the electrostatic interaction between the tweezer's phosphate (B84403) group and the lysine's ammonium (B1175870) group. frontiersin.org Similarly, replica exchange molecular dynamics, an enhanced sampling technique, showed that CLR01 could bind to at least seven different positively charged residues on the seminal amyloid peptide PAP248-286. elifesciences.org For SOD1, MD simulations helped identify specific lysine residues, K61 and K92, as key binding sites. osti.gov
| Computational Parameter | Description | Source(s) |
| Simulation Software | NAMD 2.9, ChemShell v3.5 | nih.govamazonaws.com |
| Force Field | CHARMM27 with CMAP corrections | nih.govacs.orgamazonaws.com |
| CLR01 Parameters | Obtained via SwissParam server | acs.org |
| Solvation Model | Explicit solvent, TIP3P water model | amazonaws.com |
| Simulation Time | 75 ns production MD simulations per complex | amazonaws.com |
| MD Technique | Classical MD, Replica Exchange MD, Well-Tempered Metadynamics | amazonaws.comelifesciences.orgfrontiersin.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
To achieve a higher level of accuracy in describing the electronic interactions at the binding site, researchers have employed hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. nih.govacs.org This method treats the most critical region of the system—the CLR01 molecule and the interacting amino acid side chain—with computationally intensive quantum mechanics, while the rest of the protein and solvent is handled by the more efficient classical mechanics of a molecular force field. nih.govamazonaws.com
In the study of the 14-3-3ζ/Cdc25CpS216 complex, QM/MM optimizations were performed on snapshots extracted from MD trajectories where the CLR01 inclusion complex remained intact. nih.govacs.org These calculations used a combination of Turbomole for the QM region (at the B3LYP-D3/def2-SVP level of theory) and the CHARMM27 force field for the MM region. nih.govamazonaws.com The QM region typically consisted of the entire CLR01 molecule and the side chain of the bound lysine or arginine. nih.govacs.org Such calculations provided more accurate relative energies for different binding configurations, confirming that besides crystallographically observed binding sites, other lysine and arginine residues were also energetically favorable binding partners. frontiersin.orgnih.gov For instance, QM/MM studies on 14-3-3σ suggested that residues K87, K141, K160, and K195, in addition to the co-crystallized K214, could be recognized by CLR01. nih.gov
Free Energy Calculations and Landscape Analysis of Binding Events
Free energy calculations provide quantitative estimates of the binding affinity and stability of the CLR01-protein complex. nih.govacs.org Two primary methods have been utilized: alchemical transformation pathways and potential of mean force (PMF) calculations from umbrella sampling simulations. nih.govacs.org
Alchemical transformations were used to compute the free energies of binding for CLR01 to specific lysine and arginine residues. nih.govacs.org In the context of the 14-3-3ζ/Cdc25CpS216 system, umbrella sampling simulations were performed to understand the stabilizing effect of CLR01 on the protein-peptide interface. nih.govacs.org These calculations revealed that the binding free energy of the Cdc25CpS216 peptide to 14-3-3ζ was 20.2 kcal/mol in the absence of the tweezer. nih.govacs.org Interestingly, the presence of a single CLR01 molecule bound to R208 did not significantly change this value (19.3 kcal/mol), but an excess of CLR01 increased the binding free energy to 22.4 kcal/mol, indicating a stabilizing effect under certain conditions. nih.govacs.org
More advanced techniques like well-tempered metadynamics have been used to explore the free energy landscape of CLR01 binding to all surface lysines of 14-3-3σ. frontiersin.orgnih.gov This method not only calculates the binding free energy but also reveals the kinetic barriers of the binding process. frontiersin.orgnih.gov These simulations yielded a binding free energy of -10.5 kcal/mol for the CLR01/K214 complex, with an association barrier of 3.7 kcal/mol. frontiersin.orgnih.gov The calculated binding affinities for various lysine sites on 14-3-3σ ranged from -5.5 to -10.5 kcal/mol, which aligns well with experimental measurements. frontiersin.orgnih.gov Notably, these results differed significantly from those obtained with the more conventional MM/GBSA method, which predicted a much weaker binding free energy of approximately -2.5 kcal/mol for the K214 site, highlighting the importance of the computational method used. frontiersin.orgnih.gov
| Target/Site | Method | Calculated Binding Free Energy (kcal/mol) | Source(s) |
| 14-3-3σ / K214 | Well-Tempered Metadynamics | -10.5 | frontiersin.orgnih.gov |
| 14-3-3σ / K214 | MM/GBSA | ~ -2.5 | frontiersin.orgnih.gov |
| 14-3-3σ / K27 | MM-GBSA | -12.78 | frontiersin.org |
| 14-3-3σ / Various Lysines | Well-Tempered Metadynamics | -5.5 to -10.5 | frontiersin.orgnih.gov |
| 14-3-3ζ / Cdc25CpS216 | Umbrella Sampling | 20.2 (without CLR01) | nih.govacs.org |
| 14-3-3ζ / Cdc25CpS216 | Umbrella Sampling | 22.4 (with excess CLR01) | nih.govacs.org |
In Silico Prediction and Validation of Binding Sites and Specificity
A key application of computational modeling has been the in silico prediction and subsequent validation of CLR01 binding sites. nih.govacs.org By computationally probing all potential lysine and arginine binding sites on a protein surface, these studies can guide experimental efforts and provide a rationale for observed biological effects. nih.govacs.org
For the 14-3-3ζ/Cdc25CpS216 complex, computational screening suggested that R208 on the Cdc25C peptide was an optimal binding site due to its high steric accessibility and shape complementarity with the tweezer. nih.govacs.org This in silico prediction was later confirmed by the solved X-ray crystal structure of the ternary complex, which showed CLR01 bound precisely to R208. nih.govacs.org
However, computational studies have also consistently shown that CLR01 does not have a single, exclusive binding site on most protein targets. frontiersin.orgnih.gov Simulations on 14-3-3σ predicted that multiple lysine residues could be recognized, a finding consistent with isothermal titration calorimetry (ITC) experiments that indicated at least two independent binding events. frontiersin.orgfrontiersin.orgnih.gov Similarly, for SOD1, computational analyses identified K61 and K92 as the primary binding sites responsible for the observed increase in protein stability, a prediction that was successfully validated using native mass spectrometry and mutational analysis. osti.govresearchgate.net In the case of Ataxin-3, the causative protein in Spinocerebellar Ataxia Type-3, computational docking and simulation identified K128 as a key binding site for CLR01. biorxiv.org These examples underscore the predictive power of computational approaches in identifying and validating the specific interactions that govern the mechanism of action of CLR01. nih.govresearchgate.netbiorxiv.org
Future Research Trajectories and Scientific Challenges for Clr01 Sodium
Elucidating Time-Resolved Structural Intermediates in CLR01-Mediated Aggregation Modulation
A critical area of future research is the detailed characterization of the transient, intermediate structures that form when CLR01 interacts with amyloidogenic proteins. While it is known that CLR01 modulates the aggregation process, a high-resolution, time-resolved understanding of the structural changes is still needed.
Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) have provided initial insights, showing that CLR01 can remodel preformed Aβ42 oligomers by compacting the structures of dimers and tetramers, thereby preventing the formation of higher-order oligomers. acs.orgfigshare.comnih.gov Specifically, IMS-MS studies have demonstrated that CLR01 binds directly to Aβ42 monomers and small oligomers, disrupting the formation of larger, toxic species. acs.org Further application of native top-down mass spectrometry and ion mobility spectrometry has been used to study the interaction of CLR01 with the tau protein. nih.gov These studies revealed a 1:1 binding stoichiometry and pinpointed the binding site to the microtubule-binding region of tau, which is crucial for its aggregation. nih.gov Ion mobility experiments on a fragment of tau showed a shift towards a more compact structure when CLR01 was present, suggesting a mechanism of structural remodeling. nih.govatlasofscience.org
Future work will likely involve the use of even more sophisticated biophysical techniques, such as time-resolved cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, to capture the dynamic structural transitions of amyloid proteins in the presence of CLR01. frontiersin.org These studies will be essential for a complete understanding of how CLR01 redirects the aggregation pathway away from toxic species. acs.orgfrontiersin.org
Exploring Novel Mechanistic Pathways and Therapeutic Targets
CLR01 has demonstrated broad-spectrum activity against a variety of amyloidogenic proteins, including those involved in Alzheimer's disease (Aβ and tau), Parkinson's disease (α-synuclein), and type 2 diabetes (islet amyloid polypeptide). ucla.edumit.edu This suggests a common mechanism of action, primarily targeting lysine (B10760008) residues. ucla.edumit.eduresearchgate.net However, the full extent of its mechanistic pathways and potential therapeutic targets is still being explored.
Recent research has uncovered novel aspects of CLR01's function. For instance, studies have shown that CLR01 can facilitate the lysosomal degradation of amyloidogenic proteins. springernature.com Fluorescently labeled CLR01 was found to colocalize with tau in lysosomes, suggesting that it may enhance the clearance of these proteins through cellular degradation pathways. springernature.com This represents a significant expansion of its known mechanism beyond direct aggregation inhibition.
Future research will likely focus on identifying other cellular pathways affected by CLR01. This could include investigating its effects on cellular stress responses, protein quality control systems, and neuroinflammation. upenn.eduresearchgate.net Furthermore, given its broad-spectrum nature, there is potential for CLR01 to be effective against a wider range of proteinopathies than currently studied, including those involving mutant p53 in cancer and superoxide (B77818) dismutase 1 (SOD1) in amyotrophic lateral sclerosis (ALS). caltagmedsystems.co.ukfrontiersin.orgmedkoo.com
Enhancing Binding Specificity and Kinetic Modulation
While CLR01's broad-spectrum activity is an advantage, enhancing its binding specificity for particular amyloidogenic proteins or specific aggregate species could lead to more potent and targeted therapies. CLR01 primarily binds to lysine and, to a lesser extent, arginine residues. ucla.edufrontiersin.org The affinity for lysine is in the low micromolar range. springernature.com The binding is characterized by a high on-off rate, which is effective at disrupting the weak interactions that drive oligomer and seed formation without affecting stable, normal protein-protein interactions. nih.gov
Studies have begun to dissect the kinetics of CLR01's interaction with different proteins. For example, in the context of ataxin-3 (Atx3) aggregation, which is associated with Spinocerebellar Ataxia Type 3, CLR01 was found to delay fibril formation by inhibiting secondary nucleation without significantly affecting primary nucleation. biorxiv.org With SOD1, the compound was shown to affect all stages of the aggregation process, including the lag phase, the exponential phase, and the final plateau, though the dose-dependence varied between different SOD1 variants. researchgate.net
Future efforts will likely focus on the rational design of next-generation molecular tweezers with modified structures to improve binding affinity and specificity. This could involve altering the hydrophobic arms or the phosphate (B84403) groups of the tweezer to optimize interactions with the target protein. acs.orgnih.gov The goal is to develop derivatives that can more effectively modulate the kinetics of aggregation, for instance, by more potently inhibiting the elongation of fibrils or promoting the formation of non-toxic, off-pathway aggregates. biorxiv.org
Development of Advanced In Vivo Models for Comprehensive Mechanistic and Efficacy Studies
The translation of in vitro findings to in vivo efficacy is a major challenge in drug development. While CLR01 has shown promise in various animal models, more advanced and comprehensive in vivo models are needed to fully understand its therapeutic potential. springernature.comresearchgate.net
Existing studies have utilized transgenic mouse models of Alzheimer's disease (3xTg-AD and P301S-tau), Parkinson's disease, and ALS (G93A-SOD1). medkoo.comnih.govescholarship.orgox.ac.uk In the P301S-tau mouse model, CLR01 treatment ameliorated muscle-strength deterioration and behavioral deficits, which was associated with decreased levels of pathological tau forms. nih.govnih.gov In a mouse model of Parkinson's disease, CLR01 reduced the formation of α-synuclein clusters and improved motor problems. ox.ac.ukparkinsonsnewstoday.com Studies in a mouse model of Sanfilippo syndrome, a lysosomal storage disease, showed that CLR01 could reduce amyloid aggregation and associated inflammation. sanfilippo.org.au
Future research should incorporate more sophisticated in vivo models, such as those that more accurately replicate the complex cellular environment of the human brain, including the presence of multiple pathologies. For example, models that combine both Aβ and tau pathology in a more physiologically relevant manner would be invaluable for studying a compound like CLR01 that targets both. nih.gov Additionally, the use of patient-derived induced pluripotent stem cell (iPSC) models can provide a powerful platform for testing the efficacy of CLR01 in a human-specific context. ucla.edu
Below is an interactive table summarizing some of the key in vivo studies conducted with CLR01:
Integration with Multi-Modal Therapeutic Strategies for Complex Biological Disorders
Complex diseases like Alzheimer's and Parkinson's are multifactorial, involving multiple pathological pathways. Therefore, it is unlikely that a single therapeutic agent will be a "magic bullet." A promising future direction for CLR01 is its integration into multi-modal therapeutic strategies.
Given its mechanism of inhibiting protein aggregation, CLR01 could be combined with other therapies that target different aspects of the disease, such as neuroinflammation, oxidative stress, or synaptic dysfunction. For example, in a mouse model of Sanfilippo syndrome type A, combining CLR01 with an AAV-based gene therapy resulted in synergistic effects, leading to better therapeutic outcomes than either monotherapy alone. sanfilippo.org.auresearchgate.net
Future research should systematically explore combination therapies involving CLR01. This could involve preclinical studies in advanced animal models to identify the most effective therapeutic combinations and to understand the potential for synergistic or additive effects. The ultimate goal is to develop comprehensive treatment regimens that can tackle the multifaceted nature of complex biological disorders.
Q & A
Q. What experimental methodologies are commonly used to assess CLR01 sodium’s inhibition of protein aggregation?
CLR01’s inhibitory effects on amyloidogenic proteins (e.g., transthyretin/TTR, islet amyloid polypeptide/IAPP) are typically studied using turbidity assays (λ = 340 nm) to monitor aggregate formation and electron microscopy (EM) for structural characterization . For example, TTR aggregation was evaluated under acidic conditions (10 mM sodium acetate, pH 4.4), with CLR01 showing complete inhibition at a 1:1 molar ratio (TTR:CLR01) . Standard protocols include incubating proteins under aggregation-inducing conditions (e.g., 37°C, pH 4.4) and validating results with cytotoxicity assays (e.g., MTT release assays in PC-12 cells) .
Q. What buffer conditions and sodium concentrations are optimal for studying CLR01’s interactions with target proteins?
Sodium-containing buffers (e.g., 10 mM sodium acetate) are critical for maintaining ionic balance during aggregation assays. For example, TTR studies used sodium acetate at pH 4.4 to mimic pathological conditions . Sodium chloride (0.1 N HCl with KCl) is also used in sample preparation to stabilize protein conformations . Researchers should calibrate sodium concentrations to avoid interference with CLR01’s binding to charged residues (e.g., lysine, arginine) .
Q. How can researchers ensure reproducibility of CLR01’s effects across different protein systems?
Reproducibility requires strict adherence to molar ratios (e.g., 1:1 for TTR inhibition vs. 100:1 for IAPP toxicity suppression) and consistent buffer formulations . Detailed protocols, including protein purity assessments (e.g., SDS-PAGE, mass spectrometry) and CLR01 stock preparation, should be documented in supplementary materials . Cross-validation using orthogonal techniques (e.g., NMR, ESI-MS) is recommended to confirm binding specificity .
Advanced Research Questions
Q. How do mechanistic discrepancies arise between CLR01’s inhibition of protein aggregation and its suppression of cytotoxicity?
CLR01’s inhibition of TTR fibrillogenesis occurs at equimolar ratios (1:1), but cytotoxicity suppression requires much higher concentrations (IC50 = 54 ± 19 μM) . This suggests distinct mechanisms: aggregation inhibition may involve blocking β-sheet formation, while toxicity suppression could require disrupting membrane interactions or oligomer stabilization. Researchers should employ time-resolved kinetics (e.g., stopped-flow spectroscopy) and structural analyses (e.g., cryo-EM) to resolve these pathways .
Q. What strategies can differentiate CLR01’s binding to toxic vs. non-toxic protein oligomers?
Advanced approaches include:
- Competitive binding assays : Use site-directed mutagenesis to alter residues like K128 in ataxin-3 or R11 in IAPP, which are critical for CLR01 interaction .
- Conformational probes : Employ thioflavin T (ThT) for β-sheet detection and ANS fluorescence for hydrophobic surface exposure .
- Toxicity profiling : Compare cell viability (MTT assay) with oligomer size distributions (dynamic light scattering) across CLR01 concentration gradients .
Q. How can researchers address conflicting data on CLR01’s stoichiometry-dependent effects?
Discrepancies in required molar ratios (e.g., 1:1 for TTR vs. 100:1 for IAPP) may arise from differences in protein charge density or binding site accessibility. To resolve this:
- Perform isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) for each system .
- Use molecular dynamics simulations to model CLR01’s interaction with variable protein regions (e.g., 124RKLGKQW130 in ataxin-3) .
- Systematically vary CLR01:protein ratios and correlate with structural (CD spectroscopy) and functional (toxicity) outcomes .
Q. What statistical frameworks are recommended for analyzing CLR01’s dose-response relationships?
Nonlinear regression models (e.g., log[inhibitor] vs. normalized response) should be applied to calculate IC50 values, with error propagation for replicate experiments . For multi-site binding (e.g., IAPP’s K1 and R11), use cooperative binding equations to account for synergistic effects . Data should include confidence intervals and p-values from ANOVA or t-tests to validate significance .
Methodological Best Practices
Q. How should researchers document CLR01-related experiments for peer review?
- Primary manuscript : Include key data (≤5 compounds) with explicit methods for protein preparation, CLR01 treatment, and assays .
- Supplementary materials : Provide raw datasets (e.g., turbidity kinetics, EM images), detailed buffer recipes, and instrument calibration protocols .
- Ethical reporting : Disclose any deviations from published protocols and cite original studies for established methods .
Q. What controls are essential for CLR01 studies to rule out nonspecific effects?
- Negative controls : Proteins incubated without CLR01 or with scrambled peptides.
- Solvent controls : Test CLR01’s vehicle (e.g., DMSO) for interference in assays.
- Positive controls : Use known inhibitors (e.g., EGCG for amyloid inhibition) to benchmark CLR01’s efficacy .
Future Research Directions
What unanswered questions about this compound warrant further investigation?
- In vivo specificity : Does CLR01 disrupt endogenous protein-protein interactions? Use transgenic animal models with labeled target proteins .
- Long-term stability : Assess CLR01’s degradation under physiological conditions via HPLC-MS .
- Structure-activity relationships : Synthesize CLR01 derivatives to optimize binding kinetics and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
